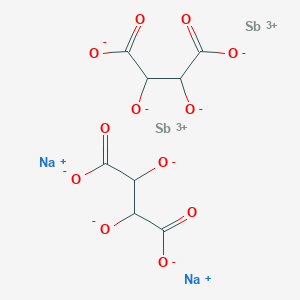
2-Methanesulfonylbenzenesulfonyl fluoride
Overview
Description
Synthesis Analysis
Sulfonyl fluorides, such as 2-Methanesulfonylbenzenesulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, seven hydrogen atoms, one fluorine atom, four oxygen atoms, and two sulfur atoms.Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Mechanism of Action
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to act as electrophilic warheads . They interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
2-Methanesulfonylbenzenesulfonyl fluoride, like other sulfonyl fluorides, is likely to interact with its targets through a process known as sulfur(VI)-fluoride exchange (SuFEx) processes . This process involves the exchange of a sulfur-fluorine bond with a nucleophile, often a protein or enzyme in a biological system
Biochemical Pathways
Fluoride, a component of this compound, is known to inhibit glycolysis at the cellular level . It’s also known to affect musculoskeletal systems due to its ability to retain fluoride
Pharmacokinetics
It’s known that fluoride’s pharmacokinetics are primarily governed by ph and storage in bone . More specific information about the pharmacokinetics of this compound would require further investigation.
Result of Action
High and chronic exposure to fluoride, a component of this compound, is known to cause cellular apoptosis . This occurs via two vital pathways: the mitochondrial-mediated and endoplasmic reticulum stress pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water can lead to a violent reaction and possible flash fire . Also, the compound should be kept away from heat, sparks, open flames, and hot surfaces .
Safety and Hazards
Future Directions
Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a promising approach for producing sulfonyl fluorides . This suggests potential future directions in the synthesis and application of sulfonyl fluorides like 2-Methanesulfonylbenzenesulfonyl fluoride.
Properties
IUPAC Name |
2-methylsulfonylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMDLVAXVKEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1470962.png)




